2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE
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Description
2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is 304.06301143 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14N4O3S
- Molecular Weight : 302.34 g/mol
- IUPAC Name : this compound
This compound features a benzimidazole core with a pyridylmethyl substituent and a sulfonamide group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown the ability to inhibit cell proliferation in various cancer cell lines. For example, a study reported that certain benzimidazole derivatives demonstrated IC50 values ranging from 6.68 to 19.94 μM against lung cancer cell lines such as A549 and NCI-H358 .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated:
- Testing Against Bacteria : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : The affinity of this compound for various receptors (e.g., serotonin receptors) suggests that it may modulate signaling pathways critical for cell survival and proliferation .
Study 1: Antitumor Efficacy in Cell Lines
A comprehensive study evaluated the antitumor efficacy of several benzimidazole derivatives, including the target compound. The findings revealed:
Compound | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE | A549 | 8.78 ± 3.62 | High |
2-OXO-N~5~-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE | NCI-H358 | 6.68 ± 15 | High |
This study highlighted the compound's effectiveness in inhibiting tumor growth in vitro.
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of benzimidazole derivatives:
Bacterial Strain | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 30 | Significant |
These results underscore the potential of the compound as a therapeutic agent against bacterial infections.
Properties
IUPAC Name |
2-oxo-N-(pyridin-3-ylmethyl)-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c18-13-16-11-4-3-10(6-12(11)17-13)21(19,20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDKKCGWBNLFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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